(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate
Overview
Description
(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.
Preparation Methods
The synthesis of (5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate can be achieved through several methods. One common approach involves the reaction of aminoguanidine with malonic acid in acidic aqueous solutions. The reaction conditions, such as the molar ratio and concentration of reactants, temperature, and time, are optimized to achieve high yields . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines under microwave irradiation .
Chemical Reactions Analysis
(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of (5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate involves its interaction with specific molecular targets and pathways. For example, triazole derivatives are known to inhibit cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), which is crucial for their antifungal activity . Additionally, the compound’s ability to inhibit kinases and demethylases contributes to its anticancer and antiviral properties .
Comparison with Similar Compounds
(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate can be compared with other similar compounds, such as:
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density, insensitivity, and thermal stability.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Exhibits energetic properties and is used in the development of explosives.
4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides: These compounds have potential antifungal activity and are used in medicinal chemistry.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various scientific fields.
Properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.H2O/c5-4-6-2(7-8-4)1-3(9)10;/h1H2,(H,9,10)(H3,5,6,7,8);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXATJGUAOUDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143832-52-4 | |
Record name | (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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